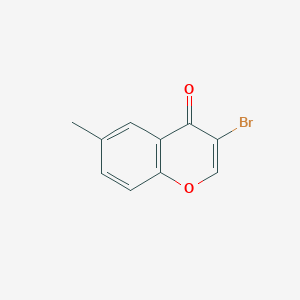

3-Bromo-6-methylchromone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

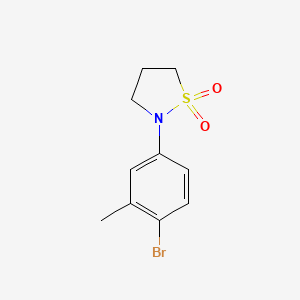

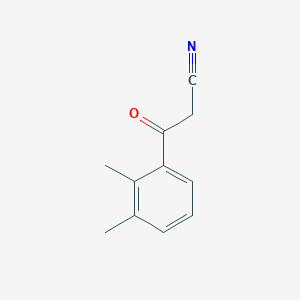

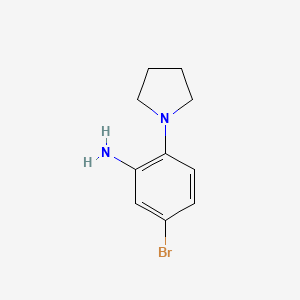

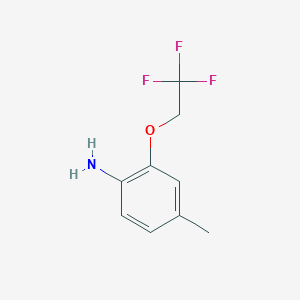

3-Bromo-6-methylchromone is a versatile building block that can be used in the synthesis of a variety of chemicals . It is an intermediate for the synthesis of 3,4-dimethylbenzaldehyde and is also used as a reagent in research . The molecular formula of 3-Bromo-6-methylchromone is C10H7BrO2 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylchromone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

A three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has been reported . The reaction with aliphatic amines or aminoalcohols at a higher temperature (80 °C) resulted in phosphinoyl-functionalized 3-aminomethylene chromanones .Aplicaciones Científicas De Investigación

Antimicrobial and Antibiofilm Activities

Studies have shown that chromone derivatives exhibit antimicrobial and antibiofilm activities against various pathogens . 3-Bromo-6-methylchromone could be explored for its efficacy in disrupting biofilms and inhibiting bacterial growth, which is crucial in medical device coatings and infection control.

Chemical Research and Reagents

As a reagent, 3-Bromo-6-methylchromone is used in chemical research to study different chemical reactions and mechanisms. It can be utilized in the preparation of chromone-containing sulfonamides and other chromone derivatives, which are of interest in medicinal chemistry .

Research on Multidrug Resistance

Chromone derivatives have been studied for their potential to reverse multidrug resistance in cancer cells . 3-Bromo-6-methylchromone could be investigated for its ability to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in tumor cells.

Mecanismo De Acción

Target of Action

It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .

Mode of Action

It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .

Biochemical Pathways

It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .

Result of Action

In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include 3-Bromo-6-methylchromone, have shown tumor cell-specific cytotoxicity .

Propiedades

IUPAC Name |

3-bromo-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSIDWZOPALIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641063 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylchromone | |

CAS RN |

102653-68-9 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.